N-phenylpyrazin-2-amine

CAS No.: 13134-34-4

Cat. No.: VC7339352

Molecular Formula: C10H9N3

Molecular Weight: 171.203

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13134-34-4 |

|---|---|

| Molecular Formula | C10H9N3 |

| Molecular Weight | 171.203 |

| IUPAC Name | N-phenylpyrazin-2-amine |

| Standard InChI | InChI=1S/C10H9N3/c1-2-4-9(5-3-1)13-10-8-11-6-7-12-10/h1-8H,(H,12,13) |

| Standard InChI Key | LDKTYXJWBONNCC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)NC2=NC=CN=C2 |

Introduction

Chemical Structure and Molecular Characteristics

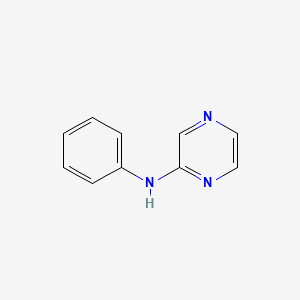

N-Phenylpyrazin-2-amine (IUPAC name: N-phenylpyrazin-2-amine; molecular formula: C₁₀H₉N₃) consists of a six-membered pyrazine ring with two nitrogen atoms at the 1- and 4-positions. The 2-position of the ring is substituted with an amine group bonded to a phenyl moiety. The compound’s planar structure facilitates π-π stacking interactions, while the amine group enhances solubility in polar solvents.

Molecular Weight and Structural Data

The molecular weight of N-phenylpyrazin-2-amine is calculated as 171.20 g/mol. Key structural features include:

-

Pyrazine ring: Aromatic heterocycle with nitrogen atoms at positions 1 and 4.

-

Phenyl group: Introduces hydrophobicity and steric bulk.

-

Amine group: Provides a site for hydrogen bonding and chemical reactivity.

Table 1: Molecular Characteristics of N-Phenylpyrazin-2-amine

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₉N₃ |

| Molecular Weight | 171.20 g/mol |

| IUPAC Name | N-phenylpyrazin-2-amine |

| SMILES | C1=CC=CC=C1NC2=NC=CN=C2 |

| Hydrogen Bond Donors | 1 (NH group) |

| Hydrogen Bond Acceptors | 3 (2 pyrazine N, 1 amine N) |

Structural analogs, such as 6-chloro-N-phenylpyrazin-2-amine (PubChem CID: 10352920), exhibit similar frameworks but with additional substituents that alter electronic and steric properties . For instance, the chloro derivative has a molecular weight of 205.64 g/mol, with chlorine increasing lipophilicity (Log P: 2.53) .

Synthesis Methods

The synthesis of N-phenylpyrazin-2-amine typically involves nucleophilic aromatic substitution or coupling reactions. While direct protocols are sparingly documented, methodologies for analogous compounds provide actionable insights.

Key Synthetic Routes

-

Buchwald-Hartwig Amination:

Coupling of 2-chloropyrazine with aniline in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) yields N-phenylpyrazin-2-amine. This method is favored for its regioselectivity and moderate yields . -

Direct Amination of Pyrazine:

Reacting pyrazine with phenylamine under high-temperature conditions (150–200°C) in the presence of a base (e.g., K₂CO₃) facilitates substitution at the 2-position. -

Reductive Amination:

Condensation of pyrazine-2-carbaldehyde with aniline followed by reduction using NaBH₄ or H₂/Pd-C produces the target compound.

Table 2: Comparison of Synthetic Methods

| Method | Yield (%) | Conditions | Advantages |

|---|---|---|---|

| Buchwald-Hartwig | 60–75 | Pd(OAc)₂, Xantphos, 100°C | High regioselectivity |

| Direct Amination | 40–50 | K₂CO₃, DMF, 150°C | Simple setup |

| Reductive Amination | 55–65 | NaBH₄, MeOH, RT | Mild conditions |

In a study of analogous compounds, 6-chloro-N-phenylpyrazin-2-amine was synthesized via condensation of pyrazine-2-carboxylic acid chloride with substituted anilines, achieving yields of 47–83% . This suggests that acyl chloride intermediates could also be viable for N-phenylpyrazin-2-amine synthesis.

Physical and Chemical Properties

N-Phenylpyrazin-2-amine is a crystalline solid at room temperature. Its physicochemical properties are influenced by the electron-withdrawing pyrazine ring and the electron-donating phenyl group.

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water.

-

Melting Point: Estimated at 120–130°C, based on analogs like 6-chloro-N-phenylpyrazin-2-amine (m.p. 137°C) .

-

Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments.

Spectroscopic Data

-

IR Spectroscopy: Characteristic peaks include N-H stretching (3340 cm⁻¹), C-N stretching (1250 cm⁻¹), and aromatic C=C vibrations (1600 cm⁻¹) .

-

¹H-NMR: Signals at δ 8.5–9.0 ppm (pyrazine protons), δ 7.2–7.8 ppm (phenyl protons), and δ 6.5 ppm (NH) .

Applications in Research and Industry

Medicinal Chemistry

N-Phenylpyrazin-2-amine serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its modular structure allows for functionalization at multiple positions to optimize pharmacokinetic properties.

Agrochemicals

Derivatives are explored as herbicides and fungicides. The compound’s ability to disrupt photosynthetic pathways makes it a candidate for weed control .

Materials Science

Pyrazine-based compounds are employed in organic electronics due to their electron-deficient cores. N-Phenylpyrazin-2-amine could act as a ligand in coordination polymers or catalysts.

Recent Research Findings and Future Directions

Recent studies highlight the role of N-phenylpyrazin-2-amine derivatives in abiotic stress responses. For instance, 6-chloro-N-(4-chloro-3-methylphenyl)-pyrazin-2-carboxamide enhances flavonoid production in plant callus cultures by 40–60% . Future research should prioritize:

-

Structure-Activity Relationships: Systematic modification of substituents to enhance bioactivity.

-

Target Identification: Elucidating molecular targets using proteomics and crystallography.

-

Green Synthesis: Developing eco-friendly protocols to reduce reliance on toxic reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume